![molecular formula C7H5ClN2O B11763483 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole
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Overview
Description
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole is a heterocyclic compound with the molecular formula C7H5ClN2O. It is a derivative of benzo[c][1,2,5]oxadiazole, where a chloromethyl group is attached to the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole typically involves the reaction of benzo[c][1,2,5]oxadiazole with chloromethylating agents. One common method is the reaction of benzo[c][1,2,5]oxadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzo[c][1,2,5]oxadiazole-4-carboxylic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of benzo[c][1,2,5]oxadiazole-4-methanol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Benzo[c][1,2,5]oxadiazole-4-carboxylic acid.
Reduction Reactions: Benzo[c][1,2,5]oxadiazole-4-methanol.
Scientific Research Applications
Biological Activities
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole and its derivatives exhibit a variety of biological activities:
- Anticancer Properties : Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma), inducing apoptosis through mitochondrial pathways .
- Antimicrobial Activity : Recent studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives against bacterial and fungal strains. Compounds synthesized with this moiety have displayed notable antibacterial and antifungal activities .
- Anti-Diabetic Effects : Some synthesized derivatives have shown potential in lowering glucose levels in diabetic models, indicating their application in metabolic disorders .
Case Study 1: Anticancer Activity
A study synthesized a series of novel pyrimidine-1,3,4-oxadiazole conjugates that exhibited promising anticancer activity. The compounds were evaluated for cytotoxicity against several human cancer cell lines. Notably, one derivative showed an IC50 value of 0.11 µM against the A549 lung cancer cell line .
Case Study 2: Antimicrobial Evaluation
A series of new derivatives containing the oxadiazole moiety were synthesized and screened for antimicrobial activity. Compounds demonstrated significant effectiveness against tested strains, particularly those with specific substituents enhancing their bioactivity .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-(Chloromethyl)benzo[c][1,2,5]oxadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]oxadiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Methyl)benzo[c][1,2,5]oxadiazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole: Contains a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl group.
Properties
Molecular Formula |
C7H5ClN2O |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-(chloromethyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 |
InChI Key |
NYHPEFWWHCRJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CCl |
Origin of Product |
United States |
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